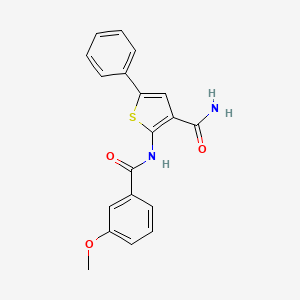
2-(3-Méthoxybenzamido)-5-phénylthiophène-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methoxybenzamido)-5-phenylthiophene-3-carboxamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a methoxybenzamido group, a phenyl group, and a thiophene ring
Applications De Recherche Scientifique
2-(3-Methoxybenzamido)-5-phenylthiophene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Target of Action
It’s worth noting that similar compounds, such as 3-methoxybenzamide, have been found to target poly [adp-ribose] polymerase 1 (parp1) in humans .
Mode of Action
For instance, 3-Methoxybenzamide might interact with PARP1, affecting its role in the BER pathway .
Biochemical Pathways
Based on the potential target of similar compounds, it could be inferred that it might affect the ber pathway . This pathway is crucial for repairing damaged DNA and maintaining genome stability.
Result of Action
If it acts similarly to 3-methoxybenzamide, it might affect the function of parp1, thereby influencing the ber pathway and potentially leading to changes in dna repair and chromatin architecture .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
The biochemical properties of 2-(3-Methoxybenzamido)-5-phenylthiophene-3-carboxamide are not well-studied. It is crucial to identify and discuss the enzymes, proteins, and other biomolecules it interacts with, and describe the nature of these interactions. Due to the lack of available data, it is currently not possible to elaborate on the role of this compound in biochemical reactions .
Molecular Mechanism
Future studies should focus on how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxybenzamido)-5-phenylthiophene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-methoxybenzoic acid with thionyl chloride to form 3-methoxybenzoyl chloride. This intermediate is then reacted with 5-phenylthiophene-3-carboxamide in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF) to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Methoxybenzamido)-5-phenylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the thiophene ring and the benzamido group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dimethoxybenzamide: Similar in structure but with two methoxy groups.
3-Acetoxy-2-methylbenzamide: Contains an acetoxy group and a methyl group instead of a methoxy group and a phenyl group.
Uniqueness
2-(3-Methoxybenzamido)-5-phenylthiophene-3-carboxamide is unique due to the combination of its methoxybenzamido group, phenyl group, and thiophene ring. This unique structure imparts specific chemical properties and potential biological activities that distinguish it from other similar compounds.
Propriétés
IUPAC Name |
2-[(3-methoxybenzoyl)amino]-5-phenylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-24-14-9-5-8-13(10-14)18(23)21-19-15(17(20)22)11-16(25-19)12-6-3-2-4-7-12/h2-11H,1H3,(H2,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXVHRJXJZNYGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
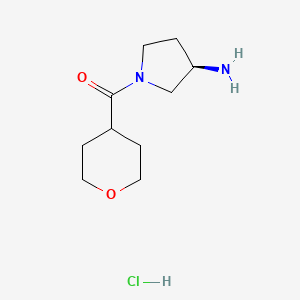
![N-(3-chlorophenyl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2555748.png)
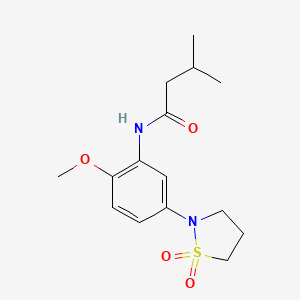
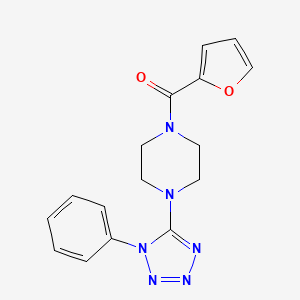
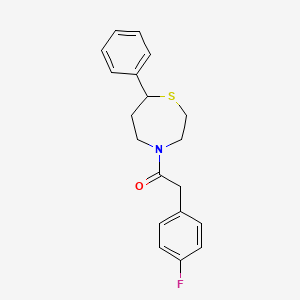
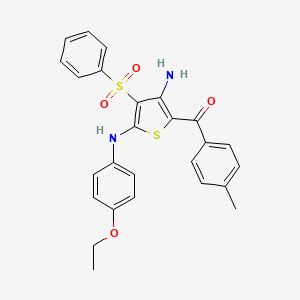
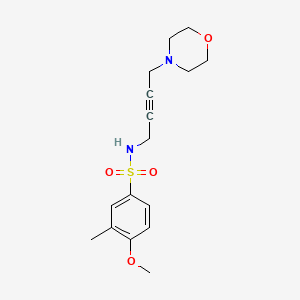
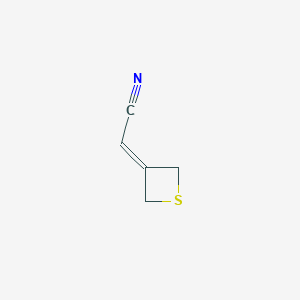



![1,3-dimethyl-7-(4-methylbenzyl)-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2555763.png)
![1,8-Dioxaspiro[4.5]decan-4-amine](/img/structure/B2555766.png)
![2-chloro-N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]quinoline-4-carboxamide](/img/structure/B2555768.png)
